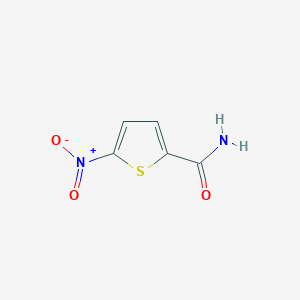

5-Nitrothiophene-2-carboxamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3S/c6-5(8)3-1-2-4(11-3)7(9)10/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSBXZHFWKTMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10310905 | |

| Record name | 5-Nitrothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5832-00-8 | |

| Record name | NSC234194 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitrothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Nitrothiophene 2 Carboxamide and Its Precursors

Established Synthetic Pathways for 5-Nitrothiophene-2-carboxamide

The construction of the carboxamide functional group is typically achieved through direct amidation of the corresponding carboxylic acid or via a more reactive intermediate like an acyl chloride. These methods offer flexibility in introducing a wide range of amine substituents.

Amidation Reactions from 5-Nitrothiophene-2-carboxylic Acid Derivatives

Direct amidation of 5-nitrothiophene-2-carboxylic acid is a common and efficient strategy. This transformation requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by an amine. This is typically accomplished using specialized coupling reagents.

A widely used method for forming amide bonds in medicinal chemistry involves carbodiimide (B86325) coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with a catalyst like 4-Dimethylaminopyridine (DMAP). nih.govresearchgate.net This approach is favored for its mild reaction conditions and the easy removal of byproducts. nih.gov

The reaction mechanism generally proceeds through the activation of the carboxylic acid by EDC. In the presence of an additive like 1-Hydroxybenzotriazole (HOBt), a highly reactive HOBt ester is formed. nih.gov DMAP can function as an acyl transfer agent, creating a highly reactive acyliminium ion intermediate, which is then readily attacked by the amine to form the desired amide, this compound. nih.gov The choice of solvent is crucial, with dichloromethane (B109758) (DCM) and dimethylformamide (DMF) being common options. researchgate.net

Table 1: Typical Components for EDC/DMAP Coupling Reaction

| Role | Compound | Common Abbreviation | Notes |

|---|---|---|---|

| Carboxylic Acid | 5-Nitrothiophene-2-carboxylic acid | - | The substrate to be activated. |

| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Facilitates the formation of a reactive intermediate. nih.gov |

| Catalyst | 4-Dimethylaminopyridine | DMAP | Acts as an acyl transfer agent to accelerate the reaction. nih.gov |

| Additive (Optional) | 1-Hydroxybenzotriazole | HOBt | Can be included to improve efficiency and reduce side reactions. nih.govresearchgate.net |

| Base (Optional) | Diisopropylethylamine | DIPEA | Often added to neutralize acid salts and facilitate the reaction. researchgate.net |

| Amine Source | Primary or Secondary Amine | R1R2NH | The nucleophile that forms the amide bond. |

The amidation methods utilizing coupling agents are broadly applicable and allow for the reaction of 5-nitrothiophene-2-carboxylic acid with a wide array of primary and secondary amines. This versatility enables the synthesis of a diverse library of N-substituted this compound derivatives. The reaction conditions are generally mild enough to be compatible with various functional groups present on the amine moiety. researchgate.net The choice of a specific amine allows for the systematic modification of the final compound's physicochemical properties.

Synthesis from 5-Nitrothiophene-2-carbonyl Chloride

An alternative and highly effective route to this compound involves a two-step process: first, the conversion of 5-nitrothiophene-2-carboxylic acid to its more reactive acyl chloride derivative, 5-nitrothiophene-2-carbonyl chloride, followed by reaction with an appropriate amine. chemicalbook.comcymitquimica.come-biochem.com

The formation of the acyl chloride is typically achieved by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. Refluxing the carboxylic acid in thionyl chloride is a standard procedure for this transformation. chemicalbook.com Once formed, the highly electrophilic 5-nitrothiophene-2-carbonyl chloride readily reacts with primary or secondary amines, often in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to scavenge the HCl byproduct, yielding the corresponding carboxamide. This method is particularly useful for less reactive amines.

Synthesis of Key Precursors to this compound

The availability of the starting material, 5-nitrothiophene-2-carboxylic acid, is fundamental to the synthesis of the target carboxamide.

Preparation of 5-Nitrothiophene-2-carboxylic Acid

Several methods exist for the synthesis of 5-nitrothiophene-2-carboxylic acid. One established route involves the oxidation of 5-nitrothiophene-2-carboxaldehyde (B54426). chemicalbook.com This oxidation can be performed using reagents like sodium chlorite (B76162) (NaClO₂) with sulfamic acid in a dioxane/water solvent system. chemicalbook.com The reaction proceeds by dissolving the aldehyde and sulfamic acid in dioxane, cooling the mixture, and adding an aqueous solution of sodium chlorite. chemicalbook.com After stirring, a standard workup involving extraction and acidification yields the desired carboxylic acid. chemicalbook.com

Another potential pathway involves the nitration of a thiophene (B33073) derivative already containing a group at the 2-position that can be converted to a carboxylic acid. For instance, the nitration of 2-cyanothiophene produces a mixture of 4- and 5-nitro-2-cyanothiophene. prepchem.com The 5-nitro isomer could then be separated and the cyano group hydrolyzed to the carboxylic acid function. Additionally, direct carboxylation of a metallated thiophene, such as a 2-thienyllithium (B1198063) species, with carbon dioxide is a known method for introducing a carboxylic acid group onto the thiophene ring. beilstein-journals.org

Table 2: Summary of Synthetic Pathways

| Target Compound | Starting Material | Key Reagents/Method | Section Reference |

|---|---|---|---|

| This compound | 5-Nitrothiophene-2-carboxylic Acid & Amine | EDC, DMAP, HOBt (Coupling) | 2.1.1.1 |

| This compound | 5-Nitrothiophene-2-carbonyl Chloride & Amine | Acyl Chloride Amidation | 2.1.2 |

| 5-Nitrothiophene-2-carbonyl Chloride | 5-Nitrothiophene-2-carboxylic Acid | Thionyl Chloride (SOCl₂) | 2.1.2 |

| 5-Nitrothiophene-2-carboxylic Acid | 5-Nitrothiophene-2-carboxaldehyde | Sodium Chlorite (NaClO₂), Sulfamic Acid | 2.2.1 |

Oxidation of 5-Nitrothiophene-2-carboxaldehyde

The synthesis of this compound can be achieved via the corresponding carboxylic acid, which is accessible through the oxidation of 5-Nitrothiophene-2-carboxaldehyde. The aldehyde group is oxidized to a carboxylic acid, which is then activated and reacted with an amine source to form the final carboxamide product. A common method for the amide formation step involves the use of coupling agents. For instance, N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide is synthesized from 5-Nitro-2-thiophenecarboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent in the presence of a base like Diisopropylethylamine in a solvent such as DMF. nih.gov

Synthesis of 5-Nitrothiophene-2-carboxaldehyde

The precursor, 5-Nitrothiophene-2-carboxaldehyde, is a key intermediate, and its synthesis has been approached through several routes. evitachem.comnih.govsigmaaldrich.comfishersci.comsynblock.com One common method involves the nitration of 2-thiophenecarboxaldehyde. chemicalbook.comchemicalbook.com Another established route proceeds via the hydrolysis of an acetal (B89532) precursor. chemicalbook.com

A notable synthetic procedure involves the nitration of 2-thiophenecarboxaldehyde using a mixture of fuming nitric acid and concentrated sulfuric acid. chemicalbook.comchemicalbook.com This reaction, however, yields a mixture of isomers, primarily 4-nitrothiophene-2-carboxaldehyde and the desired 5-nitrothiophene-2-carboxaldehyde, which must then be separated by techniques such as column chromatography. chemicalbook.comchemicalbook.com

An alternative method starts from 5-nitrothiophen-2-ylmethylene diacetate. chemicalbook.com This compound is subjected to hydrolysis using hydrochloric acid in a methanol (B129727) and water solvent system. The reaction is typically heated to reflux to afford 5-Nitrothiophene-2-carboxaldehyde. evitachem.comchemicalbook.com

| Starting Material | Reagents | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| 2-Thiophenecarboxaldehyde | Fuming Nitric Acid, Concentrated Sulfuric Acid | Reaction in an ice-salt bath | Produces a ~40:60 mixture of 4-nitro and 5-nitro isomers, requiring chromatographic separation. | chemicalbook.comchemicalbook.com |

| 5-nitrothiophen-2-ylmethylene diacetate | Hydrochloric Acid, Methanol, Water | Reflux at 65°C for 8 hours | Yields 5-nitrothiophene-2-carboxaldehyde with high purity (e.g., 99.3%) after purification. | evitachem.comchemicalbook.com |

Advanced Synthetic Strategies and Catalytic Approaches for Derivatization

Modern synthetic chemistry offers powerful tools for the derivatization of the this compound scaffold, enabling the creation of diverse chemical libraries for various applications.

Suzuki Cross-Coupling Reactions for Thiophene Carboxamide Derivatives

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and powerful method for forming carbon-carbon bonds. mdpi.comharvard.eduorganic-chemistry.org This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid) with an organic halide or triflate. mdpi.comorganic-chemistry.org In the context of thiophene derivatives, this reaction is instrumental for introducing aryl or other organic substituents onto the thiophene ring, a key strategy in medicinal chemistry. nih.govnih.govnih.gov

The general mechanism involves three main steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetallation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. harvard.edu For thiophene carboxamide derivatives, a halogenated precursor (e.g., a bromo-thiophene carboxamide) can be reacted with various aryl boronic acids to generate a library of biaryl thiophene compounds. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. harvard.edunih.gov This strategy has been successfully applied to synthesize 2-(bromomethyl)-5-aryl-thiophenes from 2-bromo-5-(bromomethyl)thiophene (B1590285) and various aryl boronic acids. nih.gov

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. rsc.orgnih.gov This technology is particularly beneficial for the synthesis of heterocyclic compounds used in medicinal chemistry. rsc.org

In the context of 5-nitrothiophene-2-carboxaldehyde and its derivatives, microwave irradiation can be employed to efficiently synthesize Schiff bases. researchgate.net For example, the condensation of 5-nitrothiophene-2-carboxaldehyde with various fluoro-substituted aromatic primary amines has been successfully carried out under microwave irradiation to produce a series of Schiff base derivatives. researchgate.net Microwave assistance has also been used in the synthesis of other thiophene derivatives, such as 2-amino-thiophene-3-carboxylic acid derivatives, under solvent-free conditions, highlighting the green chemistry benefits of this approach. researchgate.net

Epoxidation Reactions for Analogous Structures

Direct epoxidation of the aromatic thiophene ring is generally unfavorable as it would disrupt the ring's aromaticity. However, significant metabolic transformations of analogous this compound structures have been observed, particularly through bioreductive pathways. dur.ac.ukdur.ac.uk In studies related to the antileishmanial activity of these compounds, the 5-nitrothiophene core is bioactivated by a type I nitroreductase. dur.ac.ukdur.ac.uk This enzymatic process does not lead to epoxidation but rather to a reduction of the nitro group. One of the major metabolites formed is proposed to be a 4,5-dihydrothiophene derivative, which results from direct reduction on the aromatic ring. dur.ac.ukdur.ac.uk This transformation highlights a key pathway of reactivity for the thiophene ring in this class of compounds under biological conditions.

Chemical Reactivity and Transformation Mechanisms

The chemical reactivity of this compound is governed by its distinct functional groups: the nitro group, the carboxamide moiety, and the thiophene ring itself. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule, enhancing the electrophilicity of the thiophene ring. evitachem.com

A critical transformation mechanism for this class of compounds is the enzymatic reduction of the nitro group. nih.gov This bioactivation is essential for some of their biological activities. dur.ac.ukdur.ac.uk The process, mediated by nitroreductases, is believed to reduce the nitro group to form a hydroxylamine (B1172632) intermediate. dur.ac.uk This intermediate can undergo further reactions, potentially leading to the formation of a transient, electrophilic α,β-unsaturated open-chain nitrile species, which can then covalently modify biological targets. dur.ac.uk This pathway represents a detoxification endpoint that results from the bioactivation of the parent nitro compound. dur.ac.ukdur.ac.uk

The carboxamide functional group and the aldehyde precursor also offer sites for various chemical transformations. The aldehyde readily undergoes condensation reactions with hydrazines to form hydrazones or with amines to form Schiff bases (imines). evitachem.comresearchgate.netnih.gov The carboxamide itself can be synthesized by coupling the corresponding carboxylic acid with a diverse range of amines, allowing for extensive structural modifications. nih.gov

Hydrolysis of Carboxamide Linkages

The hydrolysis of the carboxamide bond in this compound to yield 5-nitrothiophene-2-carboxylic acid and ammonia (B1221849) can be achieved under both acidic and basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the stability of the tetrahedral intermediate plays a crucial role in determining the reaction rate.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the carboxamide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia (as an ammonium (B1175870) ion) leads to the formation of the corresponding carboxylic acid. The presence of the electron-withdrawing nitro group on the thiophene ring is expected to influence the rate of this reaction.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The departure of the amide anion (a poor leaving group) is typically the rate-determining step. This step is facilitated by the subsequent acid-base reaction where the departing amide anion abstracts a proton from the newly formed carboxylic acid. Electron-withdrawing substituents, such as the nitro group, can increase the rate of alkaline hydrolysis by stabilizing the negative charge on the tetrahedral intermediate and increasing the electrophilicity of the carbonyl carbon. researchgate.net

Interactive Data Table: General Influence of Substituents on Amide Hydrolysis Rates

| Substituent Nature on Aromatic Ring | Effect on Hydrolysis Rate | Rationale |

| Electron-Withdrawing (e.g., -NO₂) | Increases rate | Stabilizes the negatively charged tetrahedral intermediate in base-catalyzed hydrolysis and increases the electrophilicity of the carbonyl carbon. |

| Electron-Donating (e.g., -OCH₃) | Decreases rate | Destabilizes the negatively charged tetrahedral intermediate and decreases the electrophilicity of the carbonyl carbon. |

Electrophilic Aromatic Substitution Patterns on the Thiophene Ring

The thiophene ring is generally more reactive towards electrophilic aromatic substitution than benzene. However, the presence of two strong electron-withdrawing groups, the nitro group at the 5-position and the carboxamide group at the 2-position, significantly deactivates the thiophene ring in this compound towards electrophilic attack.

The directing influence of these substituents determines the position of any potential substitution. In thiophene, the α-positions (C2 and C5) are generally more reactive than the β-positions (C3 and C4). In this case, both α-positions are occupied. The nitro group is a strong deactivating group and a meta-director. The carboxamide group is also deactivating and generally considered a meta-director.

Considering the positions on the this compound ring, the available sites for substitution are C3 and C4. The nitro group at C5 would direct an incoming electrophile to the C3 position (meta to the nitro group). The carboxamide group at C2 would direct to the C4 position (meta to the carboxamide group).

Computational studies and experimental evidence on similarly substituted thiophenes suggest that electrophilic substitution on such a highly deactivated ring is challenging and often requires harsh reaction conditions. When substitution does occur, it is most likely to take place at the C4 position. This is because the C4 position is meta to the deactivating carboxamide group and ortho to the deactivating nitro group. While both are deactivating, the meta-directing influence of the carboxamide group is generally considered to be the dominant factor in directing the substitution to the C4 position. The alternative C3 position is ortho to the carboxamide and meta to the nitro group, which is generally less favored.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. However, due to the severe deactivation of the ring, forcing conditions would be necessary, which could lead to degradation of the starting material or low yields of the desired product.

Interactive Data Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Predicted Major Product | Expected Yield |

| Nitration | NO₂⁺ | 4,5-Dinitrothiophene-2-carboxamide | Very Low |

| Bromination | Br⁺ | 4-Bromo-5-nitrothiophene-2-carboxamide | Low |

| Sulfonation | SO₃ | 5-Nitro-2-carboxamidothiophene-4-sulfonic acid | Low |

| Friedel-Crafts Acylation | RCO⁺ | No Reaction Expected | - |

| Friedel-Crafts Alkylation | R⁺ | No Reaction Expected | - |

It is important to note that Friedel-Crafts reactions are generally unsuccessful on strongly deactivated aromatic rings.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

For a related compound, 5-Nitrothiophene-2-carboxaldehyde (B54426), the protons on the thiophene (B33073) ring are observed at approximately 7.98 ppm and 8.05 ppm. evitachem.com The chemical shifts for 5-Nitrothiophene-2-carboxamide are expected to be in a similar range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiophene-H3 | ~7.5 - 8.0 | Doublet |

| Thiophene-H4 | ~8.0 - 8.5 | Doublet |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Similar to ¹H NMR, specific ¹³C NMR data for this compound is not detailed in the available resources. However, the chemical shifts can be estimated based on the known effects of the substituents on the thiophene ring. The carbon atoms of the thiophene ring are expected to resonate in the aromatic region, typically between δ 120 and 160 ppm. The carbonyl carbon of the amide group would appear significantly downfield, generally in the range of δ 160-170 ppm. The carbon atom attached to the nitro group (C5) would also be expected to be deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C-CONH₂) | ~140 - 150 |

| C3 | ~125 - 135 |

| C4 | ~125 - 135 |

| C5 (C-NO₂) | ~150 - 160 |

Nuclear Overhauser Effect (NOE) Experiments for Stereochemical Determination

Nuclear Overhauser Effect (NOE) experiments are crucial for determining the spatial proximity of protons within a molecule, which aids in the assignment of stereochemistry. For this compound, NOE experiments could confirm the planar structure of the thiophene ring and the relative orientation of the carboxamide group. For instance, irradiation of the thiophene proton at the 3-position would be expected to show an NOE enhancement to the adjacent thiophene proton at the 4-position and potentially to one of the amide protons, depending on the conformational preference of the carboxamide group. No specific NOE experimental data for this compound has been reported in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H stretching of the amide, the C=O stretching of the amide (Amide I band), the N-H bending of the amide (Amide II band), the asymmetric and symmetric stretching of the nitro group, and the vibrations of the thiophene ring.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (-CONH₂) | N-H Stretch | 3400 - 3200 (two bands) |

| Amide (-CONH₂) | C=O Stretch (Amide I) | 1680 - 1630 |

| Amide (-CONH₂) | N-H Bend (Amide II) | 1640 - 1550 |

| Nitro (-NO₂) | Asymmetric Stretch | 1560 - 1520 |

| Nitro (-NO₂) | Symmetric Stretch | 1360 - 1320 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elucidating its structure. The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₅H₄N₂O₃S).

A doctoral thesis from Durham University on the antileishmanial activity of 5-nitrothiophene-2-carboxamides reports on the bioactivation of this class of compounds, leading to metabolites with masses of M+2 and 2M-98, where M is the mass of the parent nitro compound. dur.ac.ukdur.ac.uk This suggests that under certain conditions, the nitro group is readily reduced. The fragmentation of the parent compound under electron ionization would likely involve the loss of the nitro group (NO₂) and the carboxamide group (CONH₂), as well as fragmentation of the thiophene ring.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Proposed Structure |

|---|---|

| [M]⁺ | C₅H₄N₂O₃S⁺ |

| [M - NO₂]⁺ | C₅H₄OS⁺ |

| [M - CONH₂]⁺ | C₄H₂NO₂S⁺ |

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While the crystal structure of this compound has not been specifically reported in the searched literature, data for the closely related compound, 5-Nitrothiophene-2-carboxaldehyde, is available from the Cambridge Crystallographic Data Centre (CCDC number: 272015). nih.gov

This related structure reveals a planar thiophene ring. evitachem.com It is highly probable that this compound would also adopt a largely planar conformation, with the carboxamide group potentially showing some rotation around the C-C bond connecting it to the thiophene ring. The crystal packing would likely be influenced by hydrogen bonding interactions involving the amide group.

Table 5: Crystallographic Data for the Analogous 5-Nitrothiophene-2-carboxaldehyde

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Key Bond Lengths | C=O: 1.218 Å; N–O: 1.221 Å |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound and its derivatives, serving the dual purpose of assessing the purity of synthesized compounds and separating them from reaction mixtures and impurities. High-performance liquid chromatography (HPLC), column chromatography, and thin-layer chromatography (TLC) are routinely employed to ensure the identity and purity of these compounds, which is critical for their subsequent application in research.

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative assessment of the purity of this compound derivatives. For instance, the purity of N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide was determined to be 95.79% using a reverse-phase HPLC method. nih.gov This level of purity is often a prerequisite for compounds intended for biological testing. nih.gov The specific conditions for such an analysis are detailed in the table below.

| Parameter | Specification |

| Column | Phenomenex Gemini-NX C18 (150 × 4.6 mm), 5 micron particle size |

| Mobile Phase A | 10 mM Ammonium (B1175870) acetate (B1210297) in water |

| Mobile Phase B | Acetonitrile |

| Result | Purity confirmed at 95.79% |

This table presents a specific set of HPLC conditions used for the purity analysis of a this compound derivative. nih.gov

Column chromatography is a fundamental technique for the purification of this compound derivatives on a preparative scale. Following synthesis, crude products are often subjected to column chromatography to isolate the target compound from unreacted starting materials, byproducts, and other impurities. nih.gov The choice of stationary and mobile phases depends on the polarity of the specific derivative. Both silica (B1680970) gel and neutral alumina (B75360) have been successfully used as the stationary phase. nih.gov For purification on silica gel, a gradient of ethyl acetate in hexane (B92381) is a common mobile phase system. Alternatively, neutral alumina has been employed with an eluent system of 5-10% ethyl acetate in petroleum ether for the purification of related compounds. nih.gov

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of reactions that synthesize this compound derivatives. pharmjournal.ru It allows chemists to quickly assess the consumption of starting materials and the formation of the product. This qualitative technique is also used in conjunction with column chromatography to identify the fractions containing the desired compound.

Collectively, these chromatographic methods form an essential part of the workflow for the synthesis, purification, and analysis of this compound, ensuring that compounds are of sufficient purity for further structural elucidation and investigation of their chemical and biological properties.

Design and Synthesis of 5 Nitrothiophene 2 Carboxamide Derivatives and Analogues

Structural Modification Strategies for Enhanced Biological Activity

Strategic modifications to the 5-nitrothiophene-2-carboxamide molecule are essential for optimizing its biological profile. These alterations aim to improve potency, selectivity, and pharmacokinetic properties.

A structure-activity relationship (SAR) campaign focused on 5-nitrothiophene-2-carboxamides (5N2Cs) for antileishmanial activity revealed that the amino thiophene (B33073) portion of the molecule could be replaced with an anthranilamide without diminishing its effectiveness. dur.ac.ukdur.ac.uk To address the poor aqueous solubility of the initial hit compounds, researchers introduced a basic nitrogen atom by incorporating a morpholine (B109124) ring. dur.ac.ukdur.ac.uk This modification successfully improved solubility while preserving potent antileishmanial activity and selectivity. dur.ac.ukdur.ac.uk

Table 1: Examples of N-Substituted Thiophene Carboxamide Derivatives and their Reported Activities

| Compound Name | N-Substituent | Reported Biological Activity |

| N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide | 4-fluorophenethyl | Antifungal activity against Rhizoctonia solani sioc-journal.cn |

| N-(2-fluorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide | 2-fluorophenyl | Antifungal activity against Fusarium graminearum sioc-journal.cn |

| N-(4-chlorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide | 4-chlorophenyl | Antifungal activity against Botrytis cinerea sioc-journal.cn |

| N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide | 5-methyl-4-phenylthiazol-2-yl | Antibacterial activity nih.gov |

Direct substitution on the thiophene ring is another key strategy to modulate the electronic and steric properties of the this compound scaffold. The introduction of various functional groups, such as halogens or electron-donating groups like methyl, amino, and hydroxyl, can significantly impact the molecule's interaction with biological targets.

A synthetic approach has been developed for producing thiophene-2-carboxamide derivatives with hydroxyl, methyl, or amino groups at the 3-position of the thiophene ring. nih.gov This method involves the cyclization of functionalized precursors with N-(4-acetylphenyl)-2-chloroacetamide. nih.gov Studies have shown that the nature of these substituents has a profound effect on the compound's biological activity. For instance, 3-amino thiophene-2-carboxamide derivatives demonstrated greater antioxidant and antibacterial properties compared to their 3-hydroxy and 3-methyl counterparts. nih.gov

Furthermore, the number and position of nitro groups on the thiophene ring are critical. The presence of an additional nitro group at the 3-position has a significant effect on the antibacterial activity of 2-nitrothiophenes. nih.gov Quantitative structure-activity relationship (QSAR) models predict that 2-chloro- or 2-bromo-3,5-dinitrothiophenes exhibit the highest activity against certain bacteria. nih.gov

Incorporating additional heterocyclic rings into the this compound structure is a widely used strategy to generate novel compounds with diverse pharmacological profiles. These appended rings can act as crucial pharmacophores, enhancing binding affinity to biological targets and introducing new modes of action.

Pyrazole (B372694): Pyrazole-thiophene carboxamides have been synthesized through various methods, including the reaction of 5-bromothiophene carboxylic acid with different pyrazole amines and subsequent arylation via Suzuki–Miyaura cross-coupling. nih.gov This approach has led to the development of compounds with potential applications as fungicides. sioc-journal.cn

Thiazole (B1198619): The thiazole ring is another important heterocycle incorporated into thiophene carboxamides. One synthetic route involves the reaction of 5-nitro-2-thiophenecarboxylic acid with an appropriate aminothiazole derivative in the presence of a coupling agent like HATU. nih.gov The combination of thiophene and thiazole rings has been explored for developing novel anticancer and antimicrobial agents. nih.govmdpi.com

Oxadiazole: Derivatives containing the 1,3,4-oxadiazole (B1194373) ring have been synthesized from thiophene-2-carboxamide precursors. openmedicinalchemistryjournal.com For example, starting from 5-amino-4-(hydrazinocarbonyl)-3-methylthiophene-2-carboxamide, a series of oxadiazolyl derivatives were prepared. openmedicinalchemistryjournal.com In other work, the 1,3,4-oxadiazole group was introduced between a furan (B31954)/thiophene ring and a carboxylic acid group to create novel succinate (B1194679) dehydrogenase inhibitors. acs.orgnih.gov

Benzimidazole: Benzimidazole-containing derivatives have also been synthesized, such as N´-substituted-2-(5-nitrothiophen-2-yl)-3H-benzo[d]imidazole-5-carboxamide, for evaluation as potential antimalarial agents. researchgate.net

The aldehyde functional group of 5-nitrothiophene-2-carboxaldehyde (B54426) serves as a reactive handle for synthesizing derivatives with various linkages, most notably Schiff bases and semicarbazones. These reactions expand the chemical diversity of the parent compound, leading to new analogues with interesting biological activities.

Schiff Bases: Schiff bases are readily formed by the condensation reaction between 5-nitrothiophene-2-carboxaldehyde and various primary amines, such as fluoro-substituted aromatic amines. researchgate.net This synthesis can be efficiently carried out using microwave irradiation. researchgate.net Thiazole-thiophene Schiff bases have also been prepared by reacting 4-aryl-2-aminothiazoles with 5-nitrothiophene-2-carboxaldehyde in the presence of a piperidine (B6355638) catalyst. ekb.eg

Semicarbazones: Semicarbazone derivatives are prepared from 5-nitrothiophene-2-carboxaldehyde and semicarbazides, sometimes bearing moieties designed to mimic natural polyamines like spermidine. pharmatutor.orgresearchgate.net These compounds have been investigated for their potential as antitrypanosomal agents. pharmatutor.orgresearchgate.net The resulting derivatives exclusively present in the E-configuration, a stereochemical detail confirmed by NMR experiments. researchgate.net

Structure-Activity Relationship (SAR) Studies in Derivative Series

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of the this compound derivatives influence their biological activity. These investigations provide valuable insights for the rational design of more potent and selective compounds.

A key finding from SAR campaigns is that the this compound (5N2C) scaffold itself is a critical component for the antileishmanial activity of these compounds. dur.ac.ukdur.ac.uk For derivatives of 5-nitrothiophene-2-carboxaldehyde semicarbazone, a clear correlation has been established between the lipophilic–hydrophilic balance and trypanocidal activity. researchgate.net Specifically, compounds with higher lipophilicity were found to have lower in vivo efficacy, suggesting that optimal activity requires a balance in polarity. researchgate.net

In another series where the thiophene ring was substituted at the 3-position, the nature of the substituent was paramount. Derivatives featuring a 3-amino group consistently showed more potent antioxidant and antibacterial activity than the corresponding compounds with 3-hydroxy or 3-methyl groups. nih.gov

Table 2: Summary of Key SAR Findings

| Derivative Series | Structural Modification | Key SAR Finding | Reference(s) |

| 5-Nitrothiophene-2-carboxamides | Core Scaffold | The 5N2C functionality is important for antileishmanial activity. | dur.ac.uk, dur.ac.uk |

| 3-Substituted Thiophene-2-carboxamides | -NH2, -OH, -CH3 at C3 | Amino derivatives are more potent antioxidants/antibacterials than hydroxyl or methyl derivatives. | nih.gov |

| Semicarbazones | Lipophilicity | High lipophilicity is associated with lower in vivo antitrypanosomal activity. | researchgate.net |

The presence of strong electron-withdrawing groups can significantly lower the electron density of the thiophene ring. mdpi.com For example, in a series of anticancer thiophene carboxamides, a fluoro-substituent on an adjacent phenyl ring, combined with the resonance effect of the carbonyl-amide group, created an electron-deficient thiophene surface. mdpi.com Despite this, the inherent aromaticity of the thiophene ring still allowed for important π-cationic interactions with target proteins. mdpi.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) has also been identified as a key parameter, with a smaller gap correlating to higher anticancer activity in some series. mdpi.com

Computational studies on biologically active 2-nitrothiophenes have shown a reasonable correlation between their antibacterial activity and calculated electronic properties, such as HOMO energies and the total atomic charges on the sulfur atom of the thiophene ring. nih.gov Conversely, properties like solvation energy and dipole moments did not show a correlation with activity. nih.gov This suggests that the electronic characteristics of the thiophene ring system are direct determinants of its biological function. Steric hindrance can also be a significant factor, as observed in a study where the size of the substituent at the 2-position of the thiophene carboxamide had a notable influence on its inhibitory activity. researchgate.net

Role of Core Scaffold Modifications on Biological Properties

Modifications to the core this compound scaffold play a crucial role in defining the biological activity spectrum and potency of its derivatives. Research into this class of compounds has revealed that even minor alterations to the core structure can lead to significant changes in their therapeutic properties, including antibacterial and antileishmanial effects.

Further exemplifying the tunability of the scaffold, the introduction of a basic nitrogen atom, through the incorporation of a morpholine ring, resulted in lead compounds with markedly improved aqueous solubility. dur.ac.ukdur.ac.uk Importantly, these analogues retained their potent antileishmanial activity and selectivity against mammalian cells. dur.ac.ukdur.ac.uk This demonstrates that strategic modifications can address significant liabilities like poor solubility, which often hinder the development of promising therapeutic agents. dur.ac.uk

In the context of antibacterial agents, modifications to the carboxamide portion of the scaffold have been explored to overcome challenges such as efflux pump liability. nih.gov By employing structure-based design, derivatives of this compound were optimized to reduce their binding to the AcrAB-TolC efflux pump in E. coli. nih.gov This approach led to the identification of compounds with potent activity against several Gram-negative bacteria, including E. coli, Klebsiella spp., Shigella spp., and Salmonella spp. nih.gov

The substitution pattern on the thiophene ring itself also has a profound impact on biological activity. For example, replacing the nitro group at the 5-position with a bromine atom in a series of related carboxamides led to a substantial increase in antiproliferative activity. researchgate.net Similarly, substitutions at the 3-position of the thiophene-2-carboxamide scaffold have been shown to influence antibacterial and antioxidant properties. nih.gov A study comparing derivatives with hydroxyl, methyl, and amino groups at this position found that the 3-amino thiophene-2-carboxamide derivatives exhibited the most potent antioxidant and antibacterial activities. nih.gov

These findings underscore the versatility of the this compound scaffold. The core structure provides the foundational activity, which can then be modulated and optimized by targeted modifications to other parts of the molecule.

Table 1: Impact of Core Scaffold Modifications on Biological Activity

| Original Scaffold/Compound | Modification | Resulting Compound/Series | Effect on Biological Properties | Reference |

|---|---|---|---|---|

| This compound with an amino thiophene PAINS motif | Replacement of the amino thiophene with an anthranilamide | Anthranilamide derivatives (e.g., 140, 141) | Maintained potent antileishmanial activity | dur.ac.ukdur.ac.uk |

| Hit 5-nitrothiophene-2-carboxamides with poor aqueous solubility | Introduction of a basic nitrogen via a morpholine ring | Morpholine-containing derivatives (e.g., 252, 253) | Significantly improved aqueous solubility while retaining potent and selective antileishmanial activity | dur.ac.ukdur.ac.uk |

| 5-nitrofuran-based carboxamide | Replacement of the 5-nitrofuran ring with a 5-nitrothiophene ring | 5-nitrothiophene analogue | Three-fold improvement in antiproliferative activity | researchgate.net |

| 5-nitrothiophene-based carboxamide | Substitution of the 5-nitro group with a bromine atom | 5-bromothiophene analogue (Nfz-2) | Substantial increase in antiproliferative activity (IC50 decreased from 11.9 µM to 4.7 µM) | researchgate.net |

Correlation with Physico-Chemical Parameters (e.g., Lipophilicity)

Studies on parallel libraries of carboxamides have demonstrated a direct correlation between lipophilicity and biological activity. For instance, in an investigation of antiproliferative agents, derivatives based on a thiophene scaffold consistently exhibited higher lipophilicity values than their corresponding furan-based analogues. researchgate.net This increased lipophilicity was associated with greater antitumor activity. The authors concluded that for the synthesized carboxamides, higher lipophilicity values correlated with higher antitumor activity. researchgate.net

This principle was specifically highlighted in the comparison of a 5-nitrofuran carboxamide with its 5-nitrothiophene counterpart. The replacement of the furan ring with a thiophene ring resulted in a compound with better lipophilicity, which was credited for a three-fold improvement in antiproliferative activity (IC50 of 11.9 µM). researchgate.net This suggests that the greater lipophilicity of the thiophene ring facilitates the molecule's ability to reach or interact with its biological target more effectively than the less lipophilic furan ring.

The relationship between structure, lipophilicity, and activity is a cornerstone of medicinal chemistry. nih.gov For the this compound class of compounds, optimizing lipophilicity is a key strategy in the design of new derivatives. While high lipophilicity can enhance activity, it must be carefully balanced, as excessively high values can lead to poor aqueous solubility, increased metabolic breakdown, and potential off-target toxicity. The development of antileishmanial compounds, where a morpholine ring was introduced to improve aqueous solubility (a property related to lipophilicity), illustrates the need to fine-tune these parameters to achieve a desirable therapeutic profile. dur.ac.ukdur.ac.uk

Table 2: Correlation of Lipophilicity with Biological Activity

| Compound Series/Analogue Pair | Physico-Chemical Parameter | Observation | Correlation with Biological Activity | Reference |

|---|---|---|---|---|

| Thiophene sub-library vs. Furoyl sub-library of carboxamides | Lipophilicity (log k' and CLOGP) | The lipophilicity values of the thiophene sub-library were consistently higher than those in the furoyl sub-library. | Compounds of the thiophene sub-library were more active in an MTT antiproliferative assay. A higher lipophilicity value correlated with higher antitumour activity. | researchgate.net |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool for elucidating the intricacies of molecular systems. For 5-nitrothiophene-2-carboxamide, DFT calculations, particularly using the B3LYP functional with a 6-31G(d,p) basis set, have been instrumental in predicting its various properties. nih.govnih.gov

Geometry Optimization and Equilibrium Structures

Theoretical geometry optimization of this compound reveals a planar conformation of the thiophene (B33073) ring, a common feature in related derivatives. The carboxamide and nitro groups are predicted to be coplanar with the thiophene ring to maximize conjugation. DFT-optimized structures allow for the precise calculation of bond lengths, bond angles, and dihedral angles. nih.gov

For similar thiophene-2-carboxamide derivatives, DFT calculations have shown that intramolecular hydrogen bonding can occur, for instance, between the hydrogen atom of an NH group and the oxygen of the carboxamide. nih.gov While specific bond lengths and angles for this compound are not extensively documented in dedicated public studies, data from closely related thiophene derivatives provide valuable reference points. For a series of thiophene sulfonamide derivatives, S1–C2 and C5–S1 bond lengths were calculated to be in the range of 1.73 Å to 1.75 Å. nih.gov

| Parameter | Typical Calculated Value Range (for related thiophene derivatives) |

|---|---|

| S1–C2 Bond Length | 1.73 - 1.75 Å |

| C5–S1 Bond Length | 1.73 - 1.75 Å |

| S1–C2–C3 Bond Angle | 110.84° - 112.44° |

| C4–C5–S1 Bond Angle | 110.63° - 112.45° |

Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Energies (HOMO-LUMO) and Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity. scispace.com

| Orbital | Significance |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Region of electron donation (nucleophilic character) |

| LUMO (Lowest Unoccupied Molecular Orbital) | Region of electron acceptance (electrophilic character) |

Molecular Electrostatic Potential (MEP) Mapping and Atomic Partial Charges

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For nitro-containing aromatic compounds, the region around the nitro group is typically characterized by a strong negative potential due to the high electronegativity of the oxygen atoms. In contrast, the hydrogen atoms of the amide group would exhibit a positive potential. Mulliken population analysis, another output of DFT calculations, provides numerical values for the partial charges on each atom, further quantifying the charge distribution. researchgate.net

Chemical Reactivity Descriptors

From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated to provide a more quantitative understanding of a molecule's reactivity. These descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.

Electronic Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Ionization Potential (IP): The energy required to remove an electron, approximated as -E(HOMO).

Electron Affinity (EA): The energy released when an electron is added, approximated as -E(LUMO).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors are valuable in predicting how a molecule will interact with other reagents. scispace.com

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | Ease of electron removal |

| Electron Affinity (EA) | EA ≈ -ELUMO | Ability to accept an electron |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to deformation of electron cloud |

| Electronic Chemical Potential (μ) | μ = -(IP + EA) / 2 | Electron escaping tendency |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Propensity to act as an electrophile |

Prediction of Vibrational Frequencies (IR) and NMR Chemical Shifts

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. These theoretical spectra can aid in the assignment of experimental vibrational modes. For related nitro-aromatic compounds, characteristic symmetric and asymmetric stretching modes of the NO2 group are typically predicted and observed. researchgate.net

Similarly, theoretical NMR chemical shifts can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) approach. These calculated shifts, when compared to experimental data, can help in the structural elucidation of the compound. mdpi.com

Simulation of Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effects of a solvent on the molecular properties of this compound. These simulations can provide insights into how properties like the electronic structure, reactivity, and spectral characteristics change in different solvent environments. researchgate.net For instance, studies on related thiophene carboxamides have investigated the effect of solvent on their photophysical properties, noting changes in absorption and fluorescence spectra with varying solvent polarity. scispace.comresearchgate.net

Molecular Docking Studies for Receptor Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Molecular docking studies have been instrumental in understanding the interaction of this compound and its derivatives with various biological targets. These studies predict how the compound fits into the binding site of a protein and the types of non-covalent interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions.

One area of investigation has been the role of these compounds as antibacterial agents. Nitrothiophene carboxamides (NTCs) have been identified as potent agents against Gram-negative bacteria like E. coli. A key challenge in developing effective antibiotics is overcoming efflux pumps, which are proteins that bacteria use to expel drugs. Molecular docking studies have been used to investigate the binding of NTC derivatives to the AcrB efflux pump, a component of the AcrAB-TolC efflux system in E. coli. By optimizing the structure of the compounds to reduce their binding affinity to AcrB, researchers have been able to design molecules that are not easily expelled by the bacteria, thus increasing their antibacterial potency. nih.gov

Furthermore, the antibacterial activity of these compounds is often dependent on their activation by bacterial nitroreductases. Docking simulations have been performed on the E. coli nitroreductase NfsB. These studies predicted that the nitro group of NTC derivatives occupies a similar position to that of the known NfsB substrate, nitrofurazone, within the enzyme's active site, suggesting a similar mechanism of activation. nih.gov The remainder of the molecule was shown to bridge the dimer interface of the NfsB protein. nih.gov

In the context of anticancer research, derivatives of thiophene-2-carboxamide have been docked into the colchicine (B1669291) binding site of tubulin. These simulations revealed that the compounds could form key hydrogen bonds and hydrophobic interactions within the binding pocket, mimicking the binding of known tubulin inhibitors like combretastatin (B1194345) A-4 (CA-4). nih.govresearchgate.net For example, specific derivatives formed hydrogen bonds with residues in the C-tubulin domain and multiple hydrophobic interactions within the D-tubulin domain, explaining their cytotoxic activity against cancer cell lines. nih.gov

Below is a table summarizing representative docking interactions for thiophene carboxamide derivatives with a target protein.

| Compound Derivative | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| Thiophene Carboxamide 2b | Tubulin | N-101 (C-tubulin) | Not Specified |

| Thiophene Carboxamide 2e | Tubulin | S-178 (C-tubulin), Q-245 (D-tubulin) | Not Specified |

| NTC Derivative | NfsB Nitroreductase | FMN binding pocket | Not Specified |

| NTC Derivative | AcrB Efflux Pump | Central/Periplasmic Cavity | Not Specified |

Table 1: Representative molecular docking interactions of thiophene carboxamide derivatives. Data is illustrative of interaction patterns described in research literature. nih.govnih.gov

Allosteric inhibition is a mode of regulation where an inhibitor binds to a site on the protein other than the active site, known as an allosteric site. This binding event induces a conformational change in the protein that alters the shape of the active site, thereby reducing its activity. While molecular docking is a key tool for investigating such mechanisms, current literature focusing specifically on this compound does not provide explicit evidence of it acting as an allosteric inhibitor. Studies on this compound and its close analogs have predominantly focused on competitive binding within the active sites of their respective targets, such as bacterial nitroreductases and tubulin. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Stability and Trajectories

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational changes, stability, and dynamics of a ligand-protein complex.

MD simulations have been employed to validate the stability of docked poses of thiophene carboxamide derivatives within their target binding sites. For instance, after docking thiophene-based anticancer agents into the tubulin-colchicine binding site, 100-nanosecond MD simulations were performed. nih.govresearchgate.net The results of these simulations, including root-mean-square deviation (RMSD) analysis, indicated that the ligand-protein complexes were stable throughout the simulation time, confirming the favorable binding predicted by the docking studies. nih.gov This stability is crucial for a compound to exert its inhibitory effect.

In the study of antibacterial nitrothiophene carboxamides, MD simulations were performed using the Amber14 molecular dynamics package to understand the interaction with the AcrB efflux pump. nih.gov Such simulations help to refine the initial binding orientations obtained from docking and provide insights into the dynamic behavior of the compound within the pump's binding pocket, which can inform further structural modifications to evade efflux. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. longdom.org These models are used to predict the activity of new, unsynthesized molecules, thereby guiding drug design and optimization. nih.gov

For nitrothiophene compounds, QSAR studies have been conducted to correlate their structural and electronic properties with their antibacterial activity against organisms like Escherichia coli and Micrococcus luteus. nih.gov In one such study, molecular orbital methods were used to calculate various descriptors for a series of 2-nitrothiophenes. nih.gov Multi-linear regression analysis revealed a reasonable correlation between the experimental antibacterial activity and calculated properties such as:

HOMO (Highest Occupied Molecular Orbital) energies: Relates to the electron-donating ability of the molecule.

Total atomic charges: Indicates the electronic distribution within the molecule.

Ring angles at the sulfur atom: A descriptor of the molecule's geometry.

Interestingly, properties like solvation energies and dipole moments did not show a correlation with activity. The QSAR models also highlighted that the presence of an additional nitro group at the 3-position of the thiophene ring significantly impacts the antibacterial activity. nih.gov These models successfully predicted that compounds like 2-chloro- and 2-bromo-3,5-dinitrothiophenes would exhibit high activity, which was consistent with experimental findings. nih.gov Such validated QSAR models are valuable tools for prioritizing the synthesis of novel nitrothiophene derivatives with potentially enhanced potency. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in optoelectronics and photonics. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules. The key parameters calculated are the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities.

While specific studies focusing solely on the NLO properties of this compound are not extensively documented, research on structurally related organic chromophores provides a strong theoretical basis for predicting its potential. Organic molecules featuring electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated system often exhibit significant NLO responses. jmcs.org.mx

In the case of this compound, the thiophene ring acts as a π-conjugated bridge. The nitro group (-NO₂) is a powerful electron-accepting group, while the carboxamide group (-CONH₂) can also influence the electronic properties of the system. Theoretical calculations on similar D-π-A systems have shown that:

A smaller energy gap between the HOMO and the LUMO (Lowest Unoccupied Molecular Orbital) generally correlates with a larger NLO response. nih.gov

The strength and positioning of donor and acceptor groups are critical in enhancing hyperpolarizability values. jmcs.org.mx

Increasing the length of the π-conjugation can also enhance NLO characteristics. nih.gov

Computational studies on thiophene-based systems have demonstrated that they can possess promising NLO properties, suggesting that this compound, with its inherent acceptor group and conjugated framework, is a candidate for further theoretical and experimental investigation as an NLO material. nih.govx-mol.com

Biological Activities and Mechanistic Pathways Excluding Clinical Human Trials

Antimicrobial Activity and Antibacterial Mechanisms

Derivatives of 5-Nitrothiophene-2-carboxamide have demonstrated notable antimicrobial properties, particularly as a novel class of narrow-spectrum antibacterial agents. Their mechanism of action is multifaceted, involving strategies to overcome bacterial resistance and a dependence on bacterial-specific enzymes for activation.

Activity Spectrum against Specific Bacterial Strains

The antibacterial activity of the this compound series is primarily directed against specific Gram-negative bacteria. Research has shown potent activity against multidrug-resistant clinical isolates of Escherichia coli, Shigella species, and Salmonella species. researchgate.netccamp.res.in For instance, certain derivatives have shown significant efficacy against ESBL-producing E. coli ST131 strains. mdpi.com

In contrast, the activity against other bacterial species varies. Some 2-amino-5-nitrothiophene derivatives have shown inhibitory effects against the Gram-positive bacterium Staphylococcus aureus. researchgate.net However, the parent compound and its derivatives have generally demonstrated a lack of significant activity against Pseudomonas aeruginosa. nih.gov The activity against Bacillus subtilis, another Gram-positive bacterium, has been noted for some thiophene-2-carboxamide derivatives, though not specifically for the 5-nitro variant in the primary literature reviewed. nih.gov

The minimum inhibitory concentrations (MICs) of various derivatives highlight this narrow-spectrum activity. The following table summarizes representative MIC values found in the literature for different derivatives against various bacterial strains.

| Bacterial Strain | Compound/Derivative | MIC (µg/mL) | Reference |

| Escherichia coli (WT) | Derivative 15 | 4 | researchgate.net |

| Escherichia coli (ΔacrB) | Derivative 7 | <0.3 | researchgate.net |

| Escherichia coli (ESBL-producing) | Derivative 4a | Not specified | mdpi.com |

| Shigella spp. | Not specified | Potent activity | researchgate.netccamp.res.in |

| Salmonella spp. | Not specified | Potent activity | researchgate.netccamp.res.in |

| Staphylococcus aureus | Derivative 4a | Inhibitory effects | researchgate.net |

Inhibition of Bacterial Efflux Pumps and Strategies for Overcoming Resistance

A significant challenge in antibiotic development is the prevalence of bacterial efflux pumps, which actively expel antimicrobial agents from the cell, conferring resistance. The AcrAB-TolC efflux pump is a major contributor to multidrug resistance in Gram-negative bacteria. researchgate.net The this compound series was intelligently designed to overcome this resistance mechanism. researchgate.netccamp.res.in

The primary strategy involved structure-based design to optimize the chemical structure of the compounds to reduce their binding affinity to the AcrB protein, the inner membrane transporter of the AcrAB-TolC pump. researchgate.net By minimizing this interaction, the compounds are less likely to be recognized and effluxed, thus allowing them to accumulate within the bacterial cell and exert their antibacterial effect. researchgate.net Thermal shift assays have confirmed that optimized derivatives exhibit a significantly lower change in the melting temperature of the AcrB protein compared to initial hit compounds, indicating weaker binding. researchgate.net

Prodrug Activation by Bacterial Nitroreductases

This compound and its active derivatives are prodrugs, meaning they are administered in an inactive form and require activation within the target bacteria to become cytotoxic. researchgate.netccamp.res.in This activation is carried out by specific bacterial enzymes called nitroreductases, particularly the oxygen-insensitive nitroreductases NfsA and NfsB, which are found in E. coli and other susceptible bacteria. researchgate.netnih.gov

These enzymes catalyze the reduction of the nitro group on the thiophene (B33073) ring. smolecule.com This reduction process is crucial for the compound's antibacterial activity. The primary cytotoxic metabolite is believed to be a hydroxylamine (B1172632) derivative, formed through a nitroso intermediate. smolecule.com The necessity of these specific enzymes for activation is a key factor in the narrow-spectrum activity of the compound. Bacteria lacking these or having mutated versions of these nitroreductases would be inherently resistant. Studies have shown that in E. coli, while both NfsA and NfsB can activate these compounds, NfsB appears to be the primary activator. nih.gov In strains where both nfsA and nfsB genes are knocked out, the antibacterial activity of the nitrothiophene carboxamides is completely lost. nih.gov

Development of Narrow-Spectrum Antibacterial Series

The development of the this compound series as a narrow-spectrum antibacterial agent is a deliberate strategy to combat the growing threat of antibiotic resistance. researchgate.netccamp.res.in Broad-spectrum antibiotics, while useful in treating unknown infections, exert selective pressure on a wide range of bacteria, which can accelerate the development and spread of resistance. mdpi.com They can also disrupt the beneficial host microbiome. mdpi.com

By targeting a limited range of pathogens, such as E. coli, Shigella spp., and Salmonella spp., these narrow-spectrum agents aim to be more targeted therapies. researchgate.netnih.gov This approach is most effective when the causative agent of an infection is identified, allowing for a more precise treatment that is less likely to contribute to the rise of resistance in other bacterial species. mdpi.com The development of such targeted therapies is a key strategy in modern antimicrobial research to preserve the efficacy of our antibiotic arsenal. mdpi.com

Antiparasitic and Antiprotozoal Activities

In addition to their antibacterial properties, certain derivatives of this compound have shown promising activity against parasitic protozoa.

Antitrypanosomal Activity

Derivatives of this compound have been investigated for their activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (sleeping sickness). nih.gov Research has demonstrated that specific derivatives can selectively inhibit the growth of various T. brucei subspecies, including T. b. brucei, T. b. gambiense, and T. b. rhodesiense. nih.gov

One notable derivative, (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide, has shown potent antitrypanosomal activity in preclinical studies. nih.gov The following table summarizes the in vitro activity of this derivative against different T. brucei subspecies.

| Parasite | IC50 (µM) | Reference |

| Trypanosoma brucei brucei | Data not specified in abstract | nih.gov |

| Trypanosoma brucei gambiense | Data not specified in abstract | nih.gov |

| Trypanosoma brucei rhodesiense | Data not specified in abstract | nih.gov |

The mechanism of antitrypanosomal action is also believed to involve the reduction of the nitro group by parasitic nitroreductases, leading to the formation of cytotoxic metabolites that are detrimental to the parasite. dur.ac.uk

Antiamoebic and Antitrichomonal Activities

Research into the antiprotozoal capabilities of the 5-nitrothiophene scaffold has primarily focused on derivatives of this compound rather than the parent compound itself. Specifically, studies have highlighted the potential of thiosemicarbazone derivatives of 5-nitrothiophene-2-carboxaldehyde (B54426). In these investigations, various substitutions on the N(4)-thiosemicarbazone moiety have been explored to enhance activity against pathogenic protozoa.

One study reported that among a series of synthesized thiosemicarbazones, certain compounds demonstrated significant in vitro activity against Entamoeba histolytica and Trichomonas vaginalis. For instance, one derivative displayed notable antiamoebic effects, while another was found to be a more potent antitrichomonal agent than the reference drug, metronidazole. nih.gov The structure-activity relationship suggests that modifications to the carboxamide functional group are crucial for antiprotozoal efficacy.

Mechanistic Insights Involving Reactive Oxygen Species (ROS) Production

The biological activity of many nitroaromatic compounds, including those in the 5-nitrothiophene class, is linked to their ability to generate intracellular oxidative stress through the production of Reactive Oxygen Species (ROS). The proposed mechanism involves the enzymatic reduction of the nitro group (NO₂) by nitroreductase enzymes present in target organisms.

This process typically occurs in a series of one-electron reduction steps. The initial reduction forms a nitro-radical anion (NO₂⁻•). In an aerobic environment, this radical anion can rapidly transfer its electron to molecular oxygen (O₂), regenerating the parent nitro compound and producing a superoxide (B77818) anion (O₂⁻•). This process, known as futile cycling, leads to a continuous generation of superoxide radicals.

The superoxide anions can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), which can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death. dur.ac.uk Studies on this compound derivatives in the protozoan parasite Leishmania have observed mitochondrial damage and an accumulation of ROS following treatment, supporting this proposed mechanism of action. dur.ac.uk

Anticancer and Antineoplastic Potential

In vitro Cytotoxicity against Specific Cancer Cell Lines (e.g., Hep3B, A549)

While direct studies on the cytotoxicity of this compound against hepatocellular carcinoma (Hep3B) and lung carcinoma (A549) cell lines are limited, research on related nitrothiophene carboxamide derivatives provides insight into the potential of this chemical class. A study investigating a novel series of nitrothiophene carboxamides as narrow-spectrum antibacterials also assessed the cytotoxicity of selected compounds against the human A549 cell line. nih.gov

The results indicated that these derivatives possess cytotoxic activity, with reported IC₅₀ values of 16.9 µg/ml, 10.2 µg/ml, and 8.3 µg/ml for three different compounds in the series. nih.gov Although this data is for derivatives and not the parent compound, it establishes that the nitrothiophene carboxamide scaffold can exhibit cytotoxic effects against human cancer cells. Further research is required to determine the specific activity of this compound against Hep3B and A549 cells.

Induction of Apoptosis and Mitochondrial Membrane Depolarization

The anticancer activity of various thiophene derivatives has been linked to the induction of apoptosis, a form of programmed cell death. A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). plos.org Studies on thiophene derivatives have demonstrated their ability to induce mitochondrial depolarization in cancer cells. plos.orgnih.gov

For example, one investigation into a novel thiophene derivative revealed that it induced mitochondrial depolarization in human acute lymphoblastic leukemia cells. plos.org Another study on benzo[b]thiophene derivatives showed a significant reduction in mitochondrial membrane potential in colon carcinoma cells following treatment. unife.it This loss of membrane potential is a critical step that often precedes the release of pro-apoptotic factors from the mitochondria. unife.it While these findings are for related heterocyclic compounds, they suggest a plausible mechanism for the anticancer effects of the broader thiophene class, which may include this compound.

Caspase-3 Activation Pathways

Following the initiation of apoptosis, a cascade of cysteine-aspartic proteases, known as caspases, is activated. Caspase-3 is a key executioner caspase that, once activated, cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. unife.it

Research on various thiophene-based compounds has confirmed their ability to activate this critical enzyme. Studies have shown that treatment of cancer cells with thiophene derivatives leads to a significant increase in the activity of caspase-3/7. plos.orgnih.gov Furthermore, the cleavage of Poly(ADP-ribose) polymerase (PARP), a well-known substrate of caspase-3, has been observed in cancer cells treated with benzo[b]thiophene derivatives, providing further evidence of caspase-3 activation. unife.itepo.org A patent for triazeno thiophene analogs, which can be synthesized from a 5-nitrothiophene-2-carboxylate precursor, also describes PARP cleavage assays to evaluate the apoptotic potential of the resulting compounds. epo.org These findings collectively indicate that the induction of apoptosis by thiophene-related compounds often involves the activation of the caspase-3 pathway.

Interactions with Tubulin and Inhibition of Spheroid Formation in Cell Models

A number of anticancer agents exert their effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. These agents often bind to tubulin, the protein subunit of microtubules. Some thiophene carboxamide derivatives have been investigated as potential tubulin inhibitors.

While direct evidence for this compound is not available, studies on related compounds show that they can inhibit tubulin polymerization, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis. This disruption of the microtubule network can also affect the three-dimensional growth of cancer cells. The inhibition of spheroid formation, an in vitro model for small avascular tumors, has been observed with other classes of thiophene carboxamide derivatives, indicating an ability to disrupt the multicellular architecture of tumors. This mode of action, targeting the cytoskeleton, represents another potential avenue for the anticancer activity of the thiophene scaffold.

Bioreductively Activated Cytotoxicity

This compound and related nitroaromatic compounds function as prodrugs, exerting their cytotoxic effects through bioreductive activation. nih.govresearchgate.net This process is particularly effective in hypoxic environments, which are characteristic of solid tumors. ubc.caafpremed.org The core mechanism involves the reduction of the nitro group on the thiophene ring by intracellular nitroreductase enzymes, such as the type I nitroreductases NfsA and NfsB found in bacteria. nih.govdur.ac.uk

This enzymatic reduction generates reactive nitroso and hydroxylamine intermediates, and ultimately, cytotoxic free radicals like the nitro radical anion. dur.ac.uk These reactive species can induce cellular damage through various mechanisms, including the covalent modification of cellular macromolecules and the generation of reactive oxygen species (ROS), leading to mitochondrial damage and disruption of essential cellular processes like protein translation. dur.ac.uk This targeted activation in low-oxygen environments makes these compounds selectively toxic to hypoxic cells, a desirable attribute for anticancer and antimicrobial agents. nih.govresearchgate.net

Anti-inflammatory Properties of Thiophene Carboxamide Scaffolds

Thiophene carboxamide derivatives have demonstrated notable anti-inflammatory activities. researchgate.net The versatility of the thiophene scaffold allows for the synthesis of a wide range of derivatives with potential therapeutic applications against inflammation. researchgate.net The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net By blocking these enzymes, thiophene carboxamides can effectively reduce the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. The anti-inflammatory potential of the thiophene core is influenced by the nature and position of its substituents. researchgate.net

Antioxidant Activities and Radical Scavenging Mechanisms